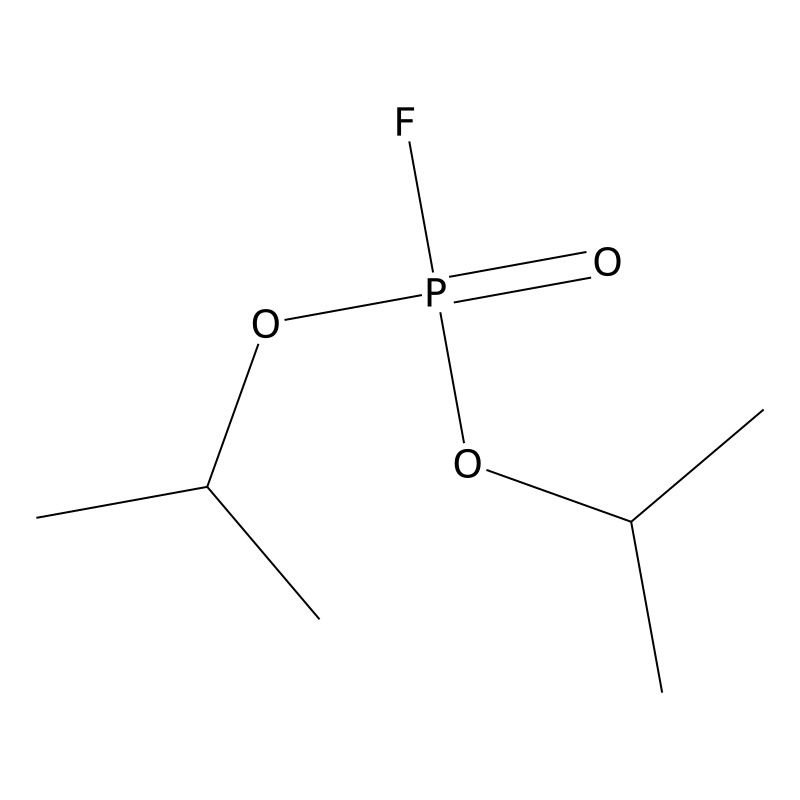

Diisopropyl fluorophosphate

Content Navigation

- 1. General Information

- 2. Procurement Baseline: Diisopropyl Fluorophosphate (DFP) as a Premier Irreversible Serine Protease Inhibitor and Neurotoxin Surrogate

- 3. The Limitations of PMSF and Paraoxon in Direct Substitution

- 4. Quantitative Evidence Guide: DFP vs. Common Protease Inhibitors and Neurotoxicants

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in ether

SOL IN ALCOHOL

Soluble in organic solvents, fuel and lubricants.

6.78e+00 g/L

Synonyms

Canonical SMILES

Diisopropyl fluorophosphate (DFP, CAS 55-91-4) is a highly potent, membrane-permeable organophosphate that functions as an irreversible inhibitor of serine proteases and acetylcholinesterase (AChE). In biochemical procurement, it is primarily sourced for its demonstrated ability to completely stabilize proteomes in complex cell lysates—particularly those rich in azurophil granules—where standard reversible inhibitors fail [1]. Beyond protein biochemistry, DFP is a critical procurement item in neurotoxicology and biodefense. Because it phosphorylates AChE and undergoes subsequent 'aging' similarly to Schedule 1 chemical warfare nerve agents, it serves as a commercially accessible, non-restricted surrogate for medical countermeasure development and the modeling of organophosphate-induced delayed polyneuropathy (OPIDN)[2].

References

Generic substitution of DFP with more common, less toxic alternatives frequently compromises experimental integrity. In proteomics, substituting DFP with phenylmethylsulfonyl fluoride (PMSF) is common but flawed; PMSF is highly unstable in aqueous solutions, degrading almost completely within 35 to 110 minutes depending on pH, and it fails to fully inhibit specific myeloid serine proteases like neutrophil elastase [1]. This results in significant non-tryptic peptide interference during mass spectrometry. In toxicological modeling, substituting DFP with paraoxon—a common organophosphate pesticide metabolite—fails to replicate specific neurodegenerative pathways. While paraoxon induces acute cholinergic toxicity, it does not reliably trigger the distinct gene expression profiles and delayed axonal degeneration characteristic of organophosphate-induced delayed polyneuropathy (OPIDN) [2]. Consequently, buyers must procure DFP when irreversible, long-term enzyme inhibition or accurate delayed-neuropathy modeling is required.

References

- [1] James, M. N. G., et al. (2000). Structural Basis for the Insensitivity of a Serine Enzyme to PMSF. Biochemistry.

- [2] Ehrich, M., et al. (2007). Comparative non-cholinergic neurotoxic effects of paraoxon and diisopropyl fluorophosphate (DFP) on human neuroblastoma and astrocytoma cell lines. Toxicology and Applied Pharmacology.

Aqueous Stability and Proteome Stabilization vs. PMSF

In quantitative proteomics, endogenous protease activity can severely degrade sample integrity. Standard lysis buffers utilizing PMSF and leupeptin fail to completely inhibit myeloid azurophil granule-associated serine proteases (such as ELANE and PRTN3). Studies on acute myeloid leukemia (AML) cells demonstrate that incorporating DFP prior to cell lysis increases the identification of tryptic peptides by approximately 36% and total proteins by 20% compared to PMSF-based baselines [1]. Furthermore, DFP treatment reduces the intensity of interfering non-tryptic peptides from up to 31% down to 4-8% [1].

| Evidence Dimension | Non-tryptic peptide interference (protease escape) |

| Target Compound Data | 4-8% non-tryptic peptide intensity |

| Comparator Or Baseline | PMSF/Leupeptin baseline (11-31% non-tryptic peptide intensity) |

| Quantified Difference | Up to 74% relative reduction in unwanted proteolytic cleavage |

| Conditions | Acute myeloid leukemia (AML) cell lysis and tryptic digestion for LC-MS/MS |

Procuring DFP ensures maximum proteome stabilization in myeloid and neutrophil-rich samples, preventing data loss in high-value quantitative mass spectrometry workflows.

OPIDN Pathway Activation vs. Paraoxon

DFP is specifically suited for modeling Organophosphate-Induced Delayed Polyneuropathy (OPIDN), a condition not reliably reproduced by acute neurotoxicants like paraoxon. In human neuroblastoma SY5Y and astrocytoma CCF-STTG1 cell lines, paraoxon and DFP induce drastically different gene expression profiles [1]. For instance, exposure to 3 µM paraoxon for 24 hours significantly reduces Glucose Regulated Protein 78 (GRP78) levels by 30% in neuroblastoma cells, whereas DFP maintains baseline GRP78 levels, aligning with the distinct non-cholinergic mechanisms of OPIDN [1]. This differential cellular response confirms DFP's specific utility in delayed neuropathy models.

| Evidence Dimension | GRP78 protein level alteration (Neuroblastoma cells) |

| Target Compound Data | No significant reduction in GRP78 |

| Comparator Or Baseline | Paraoxon (30% reduction in GRP78) |

| Quantified Difference | Distinct divergence in non-cholinergic stress response pathways |

| Conditions | 3 µM exposure for 24 hours in SY5Y human neuroblastoma cells |

Buyers modeling delayed organophosphate neuropathy must select DFP over paraoxon to accurately replicate the specific transcriptional and proteomic hallmarks of OPIDN.

Regulatory Accessibility as a Nerve Agent Surrogate vs. Sarin

Researching medical countermeasures against chemical warfare nerve agents (CWNAs) like sarin and soman is heavily restricted due to their Schedule 1 status. DFP serves as a critical procurement alternative because it effectively mimics the irreversible phosphorylation and subsequent 'aging' of acetylcholinesterase (AChE) seen with G-series agents [1]. Unlike highly volatile and strictly controlled CWNAs, DFP is commercially available to authorized civilian laboratories, allowing for the high-throughput screening of novel oxime reactivators and neuroprotective compounds without requiring BSL-4/CWA infrastructure [1].

| Evidence Dimension | Regulatory procurement status and facility requirements |

| Target Compound Data | Commercially available for standard high-containment lab use |

| Comparator Or Baseline | Sarin/Soman (Schedule 1 Chemical Weapons, strictly restricted) |

| Quantified Difference | Eliminates the need for ultra-secure CWA military facilities while maintaining AChE aging mechanisms |

| Conditions | In vitro and in vivo screening of AChE reactivators and neuroprotectants |

DFP allows civilian and commercial biodefense contractors to legally procure and utilize a structurally and mechanistically analogous nerve agent surrogate for therapeutic development.

Quantitative Proteomics of Myeloid and Neutrophil-Rich Tissues

Because standard reversible inhibitors like PMSF fail to neutralize azurophil granule-associated proteases, DFP is the required additive for lysing acute myeloid leukemia cells, spleen tissue, and neutrophil suspensions. Its membrane permeability allows it to halt proteolytic degradation even during the cell thawing process, preserving the integrity of tryptic peptides for high-resolution LC-MS/MS[1].

In Vitro and In Vivo Modeling of OPIDN

DFP is the industry-standard compound for inducing Organophosphate-Induced Delayed Polyneuropathy (OPIDN). It is procured by neurotoxicologists to study the delayed degeneration of distal axons and to differentiate these long-term non-cholinergic effects from the acute cholinergic crisis caused by agricultural pesticides like paraoxon [2].

Screening of AChE Reactivators and Neuroprotectants

As a highly relevant surrogate for G-series nerve agents, DFP is used by biodefense researchers to evaluate the efficacy of novel oximes and neuroprotective drugs. It accurately replicates the irreversible phosphorylation and 'aging' of acetylcholinesterase, enabling the development of medical countermeasures without the severe regulatory burdens of handling actual sarin or soman[3].

References

- [1] Cheung, C. S., et al. (2015). Stabilizing the Proteomes of Acute Myeloid Leukemia Cells: Implications for Cancer. Clinical Proteomics.

- [2] Ehrich, M., et al. (2007). Comparative non-cholinergic neurotoxic effects of paraoxon and diisopropyl fluorophosphate (DFP) on human neuroblastoma and astrocytoma cell lines. Toxicology and Applied Pharmacology.

- [3] Meek, E. C., et al. (2012). Synthesis and In Vitro and In Vivo Inhibition Potencies of Highly Relevant Nerve Agent Surrogates. Toxicological Sciences.

Purity

Physical Description

Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline]

Liquid

Color/Form

CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID

Oily liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation)

Heavy Atom Count

Vapor Density

Density

1.055

LogP

1.17 (LogP)

1.4

Odor

Decomposition

Forms hydrogen fluoride in presence of moisture; decomp in water @ pH about 2.5

DFP yields phosphate as a result of decomposition with sulfuric acid.

Appearance

Melting Point

-82 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

OCCASIONALLY BY PHYSICIANS (OPHTHALMOLOGISTS) FOR TREATMENT OF GLAUCOMA.

IT IS USED TOPICALLY IN TREATMENT OF PRIMARY OPEN-ANGLE GLAUCOMA, BUT ONLY WHEN SHORT-ACTING MIOTICS HAVE FAILED. ... ALSO USED IN TREATMENT OF APHAKIC GLAUCOMA & ACCOMMODATIVE ESOTROPIA. WITHIN A DAY INTRAOCULAR TENSION DROPS, & ... MAY REMAIN DEPRESSED FOR A ... WK. MIOSIS LASTS 2 TO 4 WK.

IRREVERSIBLE ANTICHOLINESTERASE ... ISOFLUROPHATE ... /IS/ ONLY OF HISTORICAL INTEREST IN TREATMENT OF MYASTHENIA GRAVIS ... UNSATISFACTORY BECAUSE OF ... TOXICITY.

For more Therapeutic Uses (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EB - Parasympathomimetics

S01EB07 - Fluostigmine

Mechanism of Action

Passive avoidance retention and cortical (3)H-quinuclidinyl benzilate (QNB) binding were exam in rats that were chronically treated with isofluorophate. Retention of a passive avoidance response was significantly lower when compared to vehicle-treated controls. Passive avoidance retention decr from 93% in control animals to 68% in DFP-treated rats. QNB binding studies revealed the density of muscarinic receptors in cortical homogenates was significantly reduced from 0.95 +/- 0.04 pmol/mg protein in controls to 0.72 +/- 0.04 pmol/mg protein in DFP-treated rats. Based on data that DFP causes a redn in cholinergic receptors, this study supports the hypothesis that central cholinergic receptors are assoc with mechanisms involved in memory storage.

The organophosphorus inhibitors, such as DFP, serve as true hemisubstrates, since the resultant conjugate with the active center serine phosphorylated or phosphonylated is extremely stable. ... If the alkyl groups in the phosphorylated enzyme are ethyl or methyl, a significant degree of spontaneous regeneration of active enzyme requires several hours. Secondary (as in DFP) or tertiary alkyl groups enhance the stability of the phosphorylated enzyme, & significant regeneration of active enzyme is not observed. Hence, the return of acetylcholinesterase activity depends on synthesis of new enzyme.

The characteristic pharmacological effects of the anticholinesterase agents are due primarily to the prevention of hydrolysis of acetylcholine by acetylcholinesterase at sites of cholinergic transmission. The transmitter thus accumulates, & the action of acetylcholine that is liberated by cholinergic impulses that leak from the nerve ending is enhanced. With most of the organophosphorus agents, such as DFP, virtually all the acute effects of moderate doses are attributable to this action. For example, the characteristic miosis that follows local application of DFP to the eye is not observed after chronic postganglionic denervation of the eye because there is no effective source of endogenous acetylcholine.

Rats were treated with DFP using 1 or 2 mg/kg acutely, or with 1 mg/kg daily for 4, 14 or 28 days. Tremors, chewing movements and hind-limb abduction induced by DFP incr in a steeply dose-dependent manner. Tremor occurred in a complex spectrum of slow to intense fast types. Except for chewing, tolerance developed for these parameters, but at different rates. After acute treatment striatal dopamine (DA) and dihydroxyphenylacetic acid (DOPAC) levels were altered and the DOPAC/DA ratios were consistently incr within about the first 2 hr, suggesting an incr turnover of DA. It is suggested that the changes in DA metab arose secondarily to an elevation of brain acetylcholine following cholinesterase inhibition. A prolonged change in the levels or turnover of DA could be responsible for incr of postsynaptic DA receptor density previously found, which might then partly mediate the behavioral tolerance to DFP.

For more Mechanism of Action (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (10 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Vapor Pressure

0.57 [mmHg]

0.579 mm Hg @ 20 °C

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

TRANSPLACENTAL PASSAGE OF MORE POLAR INSECTICIDES, DFP ... HAS BEEN INFERRED FROM FETAL CHOLINESTERASE INHIBITION.

... Its high lipid solubility, low molecular weight, and volatility facilitate inhalation and transdermal absorption. DFP also readily penetrates the central nervous system.

The effects of skin metabolism on percutaneous penetration of drugs with high lipophilicity were studied in vitro using rat skin pretreated with and without an esterase inhibitor, isoflurophate (diisopropylphosphofluoridate; DFP). Without diisopropylphosphofluoridate, about 96% of the total penetrated amount appeared as metabolized p-hydroxybenzoic acid in the receptor fluid after application of butylparaben, whereas about 30% penetrated as intact form after application of propylparaben. On the other hand, metabolized p-hydroxybenzoic acid was not detected in the receptor fluid under pretreatment with DFP. DFP significantly decreased the total amount that penetrated after application of butylparaben, but it did not significantly affect that of propylparaben. It was concluded that skin metabolism directly affected the total amount that penetrated in the case of highly lipophilic drugs, and that the higher the metabolic rate to hydrophilic drugs, the greater the amount that penetrated the skin.

Metabolism Metabolites

... DIISOPROPYL FLUOROPHOSPHONATE, UNDERGOES DEFLUORINATION IN BOTH MAMMALS & BACTERIA.

DFP is rapidly metabolized to diisopropylphosphate & is excreted, mainly in the urine. Less than 1% is eliminated by bile & lung within the first 2 hr.

WHEN SMALL AMOUNTS (0.1 MG/KG) OF DFP WERE ADMIN TO GUINEA PIGS, DFP WAS ... CONVERTED IN PART TO DIISOPROPYL PHOSPHATE (DP) ... DFP WAS DEGRADED BY PSEUDOMONAS MELOPHTHORA BUT NO METABOLITES WERE IDENTIFIED. BLUEGILL (LEPOMIS MACROCHIRUS RAFINESQUE) & CHANNEL CATFISH (ICTALURUS PUNCTALUS WALBAUM) CONVERTED DFP TO DIISOPROPYL PHOSPHATE.

An enzyme in Escherichia coli hydrolyzes isofluorophate. A superficially similar but distinctly different enzyme is found in squid nerve. The results of this study suggest that while several tissues of the squid contain only this second kind of DFP hydrolyzing enzyme, termed squid type DFPase, many other sources incl E coli contain a mixt of squid type DFPase (the name not strictly indicative of source) and the other DFP hydrolyzing enzyme, now termed Mazur type DFPase.

Wikipedia

Carglumic_acid

Drug Warnings

Because of their cataractogenic properties & other toxicity, /diisopropyl fluorophosphate/ should be reserved for patients refractory to short-acting miotics, epinephrine, beta-blocking drugs, & possibly, carbonic anhydrase inhibitors. /Long-acting miotics, including floropryl/

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Rarely used nowadays & not in agriculture.

Analytic Laboratory Methods

A thin-film colorimetric technique for detecting and measuring vapors of diisopropyl fluorophosphate. ... The basic concept of using a minature spectrometer to monitor the color of the film with non-volatile colormetric reagents is corroborated.

Clinical Laboratory Methods

Storage Conditions

Interactions

Phenyl methyl sulfonyl fluoride (PMSF) was able to protect hens from delayed neurotoxicity when given 4 hr before 1.7 mg/kg sc DFP. However, PMSF was ineffective at preventing paralysis when given later than 4 hr before DFP admin. These results support the notion that PMSF acts at the same site as the organophosphorus esters.

Using the hot-plate test in mice di-isopropylfluorophosphate potentiates the antinociceptive activity of alfentanil but has no effect on the activity of morphine or fentanyl.

Skin penetration of the alkyl phophates, diisopropyl fluorophosphate (DFP) and N,N-dimethylamino-o-ethylcyanophosphate (Tabun), was investigated, in vitro and in vivo, in guinea pigs and rats. As a basis for the development of skin barrier creams (formulations), a series of polyethylene glycols was chosen. For some formulations a short-time inhibition of Tabun-penetration in vitro was found, which could not be verified in vivo. In vivo all formulations gave an enhancement of penetration. Mixed with Tabum (10:1) polyethylene glycol 400 strongly diminished the penetration of the former substance.

For more Interactions (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Michalek H, Meneguz A, Bisso GM. Mechanisms of recovery of brain acetylcholinesterase in rats during chronic intoxication by isoflurophate. Arch Toxicol Suppl. 1982;5:116-9. PubMed PMID: 6954889.

3: Meneguz A, Bisso GM, Michalek H. Regional differences in brain-soluble acetylcholinesterase and its molecular forms after acute poisoning by isoflurophate in rats. Clin Toxicol. 1981 Dec;18(12):1443-51. PubMed PMID: 7333079.

4: Bunke A, Bito LZ. Gradual increase in the sensitivity of extraocular muscles to acetylcholine during topical treatment of rabbit eyes with isoflurophate. Am J Ophthalmol. 1981 Aug;92(2):259-67. PubMed PMID: 7270643.

5: Ryan JA, McGaughran WR, Lindemann CJ, Zacchei AG. Separation and spectral properties of diisopropylphosphate, the major decomposition product of isoflurophate. J Pharm Sci. 1979 Sep;68(9):1194-5. PubMed PMID: 501553.

6: Wilensky JG, Dettbarn WD, Rosenberg P, De Roetth A Jr. Effect of ocular instillation of echothiophate iodide and isoflurophate on cholinesterase activity of various rabbit tissues. Am J Ophthalmol. 1967 Sep;64(3):398-404. PubMed PMID: 6036299.

7: Bedrossian EH, Krewson WE 3rd. Isoflurophate versus glasses in evaluating the accommodative element in esotropia. Arch Ophthalmol. 1966 Aug;76(2):186-8. PubMed PMID: 5945171.

8: WHEELER MC. ISOFLUROPHATE (DFP) IN THE HANDLING OF ESOTROPIA. Arch Ophthalmol. 1964 Mar;71:298-302. PubMed PMID: 14100750.

9: PONASSI A, MORRA L, BOCCACCIO P, GURRERI G, TIRELLI G. [CLINICAL STUDY OF EFFECTIVE SURVIVAL OF ERYTHROCYTES BY MEANS OF LABELLED ISOFLUROPHATE]. Haematologica. 1964;49:605-30. Italian. PubMed PMID: 14250005.

10: SLOAN LL, SEARS ML, JABLONSKI MD. Convergence-accommodation relationships. Description of a simple clinical test and its application to the evaluation of isoflurophate (DFP) therapy. Arch Ophthalmol. 1960 Feb;63:283-306. PubMed PMID: 13831681.

11: DAVIS B. Clinical experience with isoflurophate as an aid in orthoptic treatment. Am Orthopt J. 1960;10:108-12. PubMed PMID: 13814426.

12: SAETEREN T, ROE O. [Treatment of glaucoma simplex with isoflurophate (DFP)]. Tidsskr Nor Laegeforen. 1959 Feb 15;79(4):197-200. Norwegian. PubMed PMID: 13647528.

13: USE OF isoflurophate in strabismus. J Am Med Assoc. 1957 Jun 22;164(8):875. PubMed PMID: 13428564.

14: JANES RG, CALKINS JP. Effect of certain drugs on the iris vessels; the action of isoflurophate and homatropine on the rat's eye. AMA Arch Ophthalmol. 1957 Mar;57(3):414-7. PubMed PMID: 13410225.